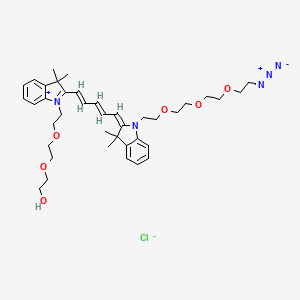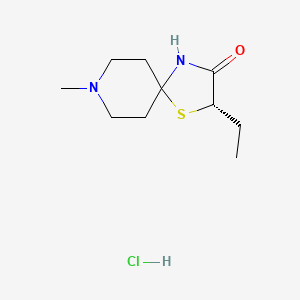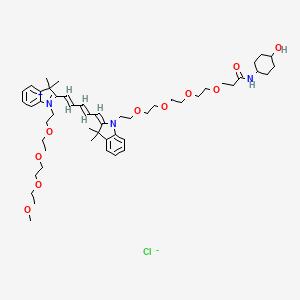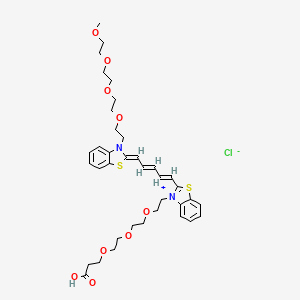
NPE-caged-HPTS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NPE-caged-HPTS is a caged fluorescent pH indicator . It rapidly releases the fluorophore HPTS (pyranine) upon two-photon excitation . It is routinely used for photolysis calibration .
Molecular Structure Analysis
The chemical name of NPE-caged-HPTS is 8-Hydroxypyrene-1,3,6-tris-sulfonic acid-8-1-(2-nitrophenyl)ethyl ether . Its molecular formula is C24H14NO12Na3S3 .Physical And Chemical Properties Analysis
NPE-caged-HPTS has a molecular weight of 673.53 . It is soluble to 100 mM in water and to 100 mM in DMSO . The product is stable and can be stored at -20°C for 3 years .Wissenschaftliche Forschungsanwendungen
Fluorescence Microscopy
NPE-caged-HPTS is used in fluorescence microscopy, particularly in photoactivation . It contains the same o-1-(2-nitrophenyl)ethyl ether photolabile protecting group as commonly used caged compounds . This allows for a direct comparison of photolytic efficiency and laser .
pH Indicator
NPE-caged-HPTS serves as a caged fluorescent pH indicator . Upon two-photon excitation, it rapidly releases the fluorophore HPTS (pyranine) with a pKa of 7.25 .
Photolysis Calibration
NPE-caged-HPTS is routinely used for photolysis calibration . This involves the use of light to break down molecules, a process that is essential in various fields of scientific research.
Diffusion Studies
NPE-caged-HPTS is suitable for use in small-compartment diffusion studies . These studies are crucial in understanding how substances move across different compartments in a system.
Compartmentalization Studies
NPE-HPTS has been used to study compartmentalization by measuring diffusion following point release . This helps in understanding how different components in a system are separated and function independently.
Two-Photon Excitation Studies
With two-photon excitation, the rate of release of NPE-HPTS was found to be much faster . This property is beneficial in studies that require rapid changes in the system.
Eigenschaften
IUPAC Name |
trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO12S3.3Na/c1-12(13-4-2-3-5-18(13)25(26)27)37-19-10-20(38(28,29)30)15-8-9-17-22(40(34,35)36)11-21(39(31,32)33)16-7-6-14(19)23(15)24(16)17;;;/h2-12H,1H3,(H,28,29,30)(H,31,32,33)(H,34,35,36);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGABPHUJQWBOR-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14NNa3O12S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
NPE-caged-HPTS | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








